molecular formula C13H15Cl2N3O3S B8514840 (1-(2,6-Dichlorophenyl)-4-isopropyl-1H-1,2,3-triazol-5-yl)methyl methanesulfonate

(1-(2,6-Dichlorophenyl)-4-isopropyl-1H-1,2,3-triazol-5-yl)methyl methanesulfonate

Cat. No. B8514840
M. Wt: 364.2 g/mol
InChI Key: RNSCAZYTJQJLOF-UHFFFAOYSA-N
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Patent
US08106077B2

Procedure details

To a solution of [3-(2,6-dichloro-phenyl)-5-isopropyl-3H-[1,2,3]triazol-4-yl]-methanol (0.100 g) in dichloromethane (2 mL) is added Et3N (0.25 mL) followed by methanesulfonyl chloride (0.075 mL). The reaction mixture is stirred at room temperature for 2 h. The reaction is diluted with ethyl acetate (20 mL) and washed with water (2×20 mL). The organic layer is dried (Na2SO4) and concentrated under reduced pressure to give the title compound (101 mg). 1H NMR (400 MHz, CDCl3): δ 7.40-7.60 (m, 3H), 5.10 (s, 2H), 3.20-3.30 (m, 1H), 2.85 (s, 3H), and 1.40-1.50 (d, 6H).
Quantity
0.1 g
Type
reactant
Reaction Step One
Name
Quantity
0.25 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.075 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Cl:8])[C:3]=1[N:9]1[C:13]([CH2:14][OH:15])=[C:12]([CH:16]([CH3:18])[CH3:17])[N:11]=[N:10]1.CCN(CC)CC.[CH3:26][S:27](Cl)(=[O:29])=[O:28]>ClCCl.C(OCC)(=O)C>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Cl:8])[C:3]=1[N:9]1[C:13]([CH2:14][O:15][S:27]([CH3:26])(=[O:29])=[O:28])=[C:12]([CH:16]([CH3:18])[CH3:17])[N:11]=[N:10]1

Inputs

Step One
Name
Quantity
0.1 g
Type
reactant
Smiles
ClC1=C(C(=CC=C1)Cl)N1N=NC(=C1CO)C(C)C
Name
Quantity
0.25 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
2 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0.075 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water (2×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=C(C(=CC=C1)Cl)N1N=NC(=C1COS(=O)(=O)C)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 101 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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